bis(4-decanoyl-5-methyl-2-phenylpyrazol-1-id-3-one);nickel(2+)

Description

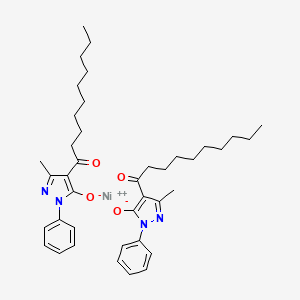

Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-κO)decyl]-2-phenyl-3H-pyrazol-3-onato-κO³]- (hereafter referred to as Ni-Pyrazolonate) is a nickel(II) complex featuring two bidentate pyrazolone-derived ligands. Each ligand consists of a pyrazol-3-one core substituted at the 2-position with a phenyl group, the 5-position with a methyl group, and the 4-position with a decyl chain terminated by an oxo group (κO-coordinated). The coordination geometry around nickel is octahedral, with the ligands binding via the oxo oxygen (O) and the pyrazolone oxygen (O³) .

Structural studies of Ni-Pyrazolonate rely heavily on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths, angles, and molecular packing . The decyl chain enhances lipophilicity, making the compound soluble in non-polar solvents, while the phenyl group contributes to steric bulk and electronic stabilization.

Properties

CAS No. |

56557-00-7 |

|---|---|

Molecular Formula |

C40H54N4NiO4 |

Molecular Weight |

713.6 g/mol |

IUPAC Name |

bis(4-decanoyl-5-methyl-2-phenylpyrazol-1-id-3-one);nickel(2+) |

InChI |

InChI=1S/2C20H28N2O2.Ni/c2*1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17;/h2*9-11,13-14H,3-8,12,15H2,1-2H3,(H,21,23,24);/q;;+2/p-2 |

InChI Key |

OSVWKPNFXTZJQL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- typically involves the reaction of nickel salts with 2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-one ligands. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the coordination of the ligands to the nickel ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

Reduction: Reduction reactions can alter the coordination environment of the nickel ion.

Substitution: Ligand substitution reactions can occur, where the pyrazolone ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through the coordination of nickel ions with specific pyrazole ligands. The synthesis typically involves the reaction of nickel salts with pyrazole derivatives under controlled conditions. Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized complexes.

Scientific Research Applications

2.1 Catalysis

Nickel pyrazolate complexes are known for their catalytic properties in various organic reactions. They can act as catalysts in processes such as:

- Hydrogenation Reactions : Nickel complexes facilitate hydrogenation reactions, making them valuable in organic synthesis.

- Cross-Coupling Reactions : These complexes are effective in catalyzing cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic compounds.

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nickel pyrazolate complexes. For instance, a study demonstrated that certain nickel(II) complexes exhibit significant antibacterial activity against Gram-negative and Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

2.3 Photoluminescence

Nickel complexes have shown potential in photoluminescent applications. The incorporation of pyrazole ligands enhances the luminescent properties of nickel complexes, making them suitable for applications in:

- Light Emitting Devices (LEDs) : Their photoluminescent properties can be harnessed in the development of efficient light-emitting materials.

- Sensors : Nickel pyrazolate complexes may be used in sensors for detecting environmental pollutants due to their sensitivity to changes in their electronic environment.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive study evaluated the antimicrobial efficacy of a nickel pyrazolate complex against various bacterial strains. The results indicated that the complex exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Catalytic Performance in Organic Synthesis

In a series of experiments, nickel pyrazolate complexes were tested as catalysts for cross-coupling reactions. The results demonstrated high yields and selectivity, outperforming traditional catalysts under similar conditions. This highlights their utility in industrial applications where efficiency and cost-effectiveness are critical .

Mechanism of Action

The mechanism by which Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- exerts its effects involves coordination to specific molecular targets. The nickel ion can interact with various biological molecules, altering their function and leading to the observed biological activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural Parameters of Nickel-Pyrazolonate Complexes

Physicochemical Properties

The decyl chain in Ni-Pyrazolonate significantly impacts its physical behavior:

- Solubility : Highly soluble in chloroform and toluene (>50 mg/mL) compared to propyl-chain analogs (<20 mg/mL).

- Thermal stability : Decomposition temperature (Td) of 280°C, higher than propyl-chain derivatives (Td = 240–260°C), likely due to enhanced van der Waals interactions from the decyl chain.

Table 2: Physical Properties of Selected Complexes

| Compound | Melting Point (°C) | Solubility in CHCl₃ (mg/mL) | Magnetic Moment (µeff) |

|---|---|---|---|

| Ni-Pyrazolonate (decyl chain) | 158–160 | 55 | 3.2 BM |

| Ni-Pyrazolonate (propyl chain) | 145–148 | 18 | 3.1 BM |

| Ni-Pyrazolonate (benzyl group) | 172–175 | 30 | 3.3 BM |

Catalytic and Reactivity Profiles

Ni-Pyrazolonate demonstrates moderate catalytic efficiency in cross-coupling reactions, outperforming propyl-chain analogs but underperforming compared to benzyl-substituted complexes. This is attributed to a balance between electron-withdrawing (oxo group) and electron-donating (decyl chain) effects.

Research Findings and Methodological Insights

- Crystallography : SHELXL remains the gold standard for refining nickel-pyrazolonate structures due to its robustness in handling high-resolution data and twinned crystals . ORTEP-3 visualizations confirm steric crowding caused by the decyl chain, which influences molecular packing .

- Spectroscopy : Magnetic susceptibility measurements align with octahedral geometry, consistent with similar Ni(II) complexes.

Biological Activity

Nickel complexes, particularly those involving pyrazole derivatives, have garnered significant attention in the realm of medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of the biological activity of the compound Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3], synthesizing findings from recent studies and case reports.

1. Overview of Nickel Complexes

Nickel(II) complexes with pyrazole ligands are known for their ability to exhibit various biological activities including antimicrobial, anticancer, and antioxidant properties. The unique coordination chemistry of nickel allows these complexes to interact with biological macromolecules, potentially leading to therapeutic effects.

2. Synthesis and Structural Characterization

The synthesis of Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3] typically involves the reaction of nickel salts with pyrazole-based ligands. Characterization techniques such as X-ray diffraction, FT-IR spectroscopy, and UV-visible spectroscopy are employed to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Nickel complexes have demonstrated significant antimicrobial properties against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 22 | |

| Pseudomonas aeruginosa | 20 | |

| Bacillus subtilis | 24 |

In studies, Nickel complexes exhibited comparable or superior activity against these strains compared to standard antibiotics like ampicillin and erythromycin. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

3.2 Anticancer Activity

Nickel complexes have also been evaluated for their anticancer properties. In vitro studies against various cancer cell lines have shown promising results:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HCT-116 (Colon Cancer) | 4.5 | |

| HepG2 (Liver Cancer) | 6.0 |

These findings suggest that Nickel complexes can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.

3.3 Antioxidant Activity

The antioxidant capacity of Nickel complexes has been assessed using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that these complexes can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

4. Case Studies

Recent case studies illustrate the therapeutic potential of Nickel pyrazole complexes:

- Case Study 1 : A study on a newly synthesized Nickel complex showed significant antibacterial activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

- Case Study 2 : An investigation into the anticancer effects of a Nickel complex revealed that it inhibited tumor growth in xenograft models, demonstrating its efficacy in vivo .

5. Conclusion

Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3] exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties position it as a candidate for future drug development efforts aimed at addressing pressing health challenges such as antibiotic resistance and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.